molecular formula C8H9NO3 B12099130 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione

Cat. No.: B12099130
M. Wt: 167.16 g/mol
InChI Key: JOQTZIGMTDSFFI-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-acetylpyridine with methyl acetoacetate under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylpyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine-2,4-dione: Lacks the acetyl group at the 3-position.

    2,4-Dimethylpyridine: Lacks the acetyl group and has two methyl groups.

Uniqueness

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-acetyl-6-methyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C8H9NO3/c1-4-3-6(11)7(5(2)10)8(12)9-4/h3,7H,1-2H3,(H,9,12)

InChI Key

JOQTZIGMTDSFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(=O)N1)C(=O)C

Origin of Product

United States

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